molecular formula C11H17NO3 B1357414 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid CAS No. 926214-73-5

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

Cat. No.: B1357414
CAS No.: 926214-73-5
M. Wt: 211.26 g/mol
InChI Key: XFWRSHGZIGKYAP-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is an organic compound that features a cyclobutylcarbonyl group attached to a piperidine ring, which is further connected to a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Cyclobutylcarbonylation of Piperidine: The synthesis begins with the cyclobutylcarbonylation of piperidine. This can be achieved by reacting cyclobutanecarboxylic acid chloride with piperidine in the presence of a base such as triethylamine.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis can be carried out in a batch reactor where the reagents are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.

    Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclobutylcarbonyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid: Contains a cyclohexyl group, leading to different steric and electronic properties.

    1-(Cyclopentylcarbonyl)-3-piperidinecarboxylic acid: Features a cyclopentyl group, which affects its reactivity and applications.

Uniqueness: 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRSHGZIGKYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588171
Record name 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926214-73-5
Record name 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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